molecular formula C13H24N2O3 B1395948 (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate CAS No. 1349699-81-5

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Cat. No.: B1395948
CAS No.: 1349699-81-5
M. Wt: 256.34 g/mol
InChI Key: MVRZYWPCHJFVKP-SNVBAGLBSA-N
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Description

®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an oxetane group and a tert-butyl carbamate group. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxetane intermediates. One common method includes the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction conditions often involve the use of base catalysts and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine or oxetane rings .

Scientific Research Applications

®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring is known for its reactivity, which allows it to participate in ring-opening reactions and form covalent bonds with biological targets. This reactivity is harnessed in medicinal chemistry to design compounds with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both an oxetane ring and a piperidine ring. This combination of structural features imparts distinct reactivity and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRZYWPCHJFVKP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132781
Record name 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349699-81-5
Record name 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349699-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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